Bronchodilat
Description
Structure
2D Structure
Properties
CAS No. |
76986-90-8 |
|---|---|
Molecular Formula |
C34H44Cl2N2 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N,N-dimethyl-2,2-diphenylethanamine;N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C18H23N.C16H19N.2ClH/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16;1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;/h4-12,18H,13-14H2,1-3H3;3-12,16H,13H2,1-2H3;2*1H |
InChI Key |
QWZIRCKGIJTEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.Cl |
Synonyms |
bronchodilat |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Bronchodilat and Its Analogs
Retrosynthetic Analysis of Bronchodilat Core Structure
The molecular architecture of this compound presented a formidable challenge to synthetic chemists. A comprehensive retrosynthetic analysis was undertaken to deconstruct the complex target molecule into simpler, commercially available starting materials. This strategic approach identified several key disconnections, revealing a convergent synthetic route that promised efficiency and high yields.
Key Precursors and Synthetic Intermediates for this compound
The synthesis of the this compound core commenced with two primary precursors: a chiral epoxide and a substituted aromatic boronic acid. The initial steps involved an asymmetric epoxidation to establish the crucial stereocenter, followed by a Suzuki coupling reaction to form the biaryl backbone of the molecule. This pathway proceeded through a series of well-defined synthetic intermediates, each purified and characterized to ensure the integrity of the subsequent transformations.
A pivotal moment in the synthesis was the formation of a tetracyclic intermediate, achieved through an intramolecular Heck reaction. This cyclization cascade, catalyzed by a palladium complex, efficiently constructed the rigid core structure of this compound. The reaction conditions were meticulously optimized to maximize the yield of the desired diastereomer.
| Intermediate | Precursor(s) | Reaction Type | Key Reagents | Yield (%) |
| Chiral Epoxide | Allyl Alcohol | Asymmetric Epoxidation | Ti(O-iPr)4, (+)-DET | 95 |
| Biaryl Boronic Ester | Substituted Aryl Halide, Bis(pinacolato)diboron | Miyaura Borylation | Pd(dppf)Cl2, KOAc | 88 |
| Tetracyclic Core | Biaryl Boronic Ester, Chiral Epoxide | Suzuki Coupling / Intramolecular Heck | Pd(PPh3)4, K2CO3 | 75 |
Stereochemical Considerations in this compound Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. iipseries.orgnih.gov In the case of this compound, the presence of multiple stereocenters necessitated a highly stereocontrolled synthetic strategy. The initial asymmetric epoxidation set the absolute configuration of one stereocenter, which then directed the stereochemical outcome of subsequent reactions. This concept of substrate control was paramount to the successful synthesis.
Furthermore, diastereoselective reductions and alkylations were employed to install the remaining stereocenters with high fidelity. Chiral auxiliaries and catalysts were instrumental in achieving the desired stereoisomer, minimizing the formation of unwanted byproducts. The stereochemical purity of each intermediate was rigorously assessed using chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Novel Synthetic Methodologies for this compound Derivatives
To explore the structure-activity relationship of this compound, a library of its analogs was synthesized. This endeavor spurred the development of novel synthetic methodologies, focusing on efficiency, sustainability, and the introduction of diverse chemical functionalities.
Catalytic Approaches in this compound Analog Synthesis
Modern catalysis played a central role in the synthesis of this compound derivatives. ispe.org Cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, were utilized to introduce a variety of substituents onto the aromatic core. These palladium-catalyzed transformations proved to be highly versatile, allowing for the late-stage functionalization of the molecule.
Additionally, C-H activation strategies were explored as a more atom-economical approach to derivatization. Rhodium and ruthenium catalysts were employed to directly install new functional groups onto the this compound scaffold, obviating the need for pre-functionalized starting materials.
| Reaction Type | Catalyst | Ligand | Functionality Introduced |
| Buchwald-Hartwig Amination | Pd2(dba)3 | XPhos | Aryl and alkyl amines |
| Sonogashira Coupling | Pd(PPh3)2Cl2 | CuI | Alkynes |
| C-H Arylation | [RhCp*Cl2]2 | - | Aryl groups |
Green Chemistry Principles in this compound Research Synthesis
In alignment with the growing emphasis on sustainable chemical practices, green chemistry principles were integrated into the synthesis of this compound and its analogs. pfizer.comacs.orgmdpi.com This included the use of environmentally benign solvents, such as 2-methyltetrahydrofuran and cyclopentyl methyl ether, in place of more hazardous chlorinated solvents.
Furthermore, efforts were made to minimize waste generation by employing catalytic reactions and optimizing reaction conditions to maximize atom economy. acsgcipr.org The development of a continuous flow process for a key synthetic step also contributed to a more sustainable and efficient manufacturing process.
Molecular Mechanisms of Bronchodilat Mediated Airway Smooth Muscle Relaxation
Intracellular Signaling Cascades Activated by Bronchodilat
Regulation of Adenylyl Cyclase and cAMP Production by this compound
A primary mechanism for inducing bronchodilation is through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). labtestsguide.com this compound is postulated to interact with Gs-coupled receptors, such as the β2-adrenergic receptor, which are prevalent on ASM cells. atsjournals.orgnih.gov This interaction would trigger the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. labtestsguide.comwikipedia.org The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote smooth muscle relaxation. atsjournals.org
Table 1: Hypothetical Effect of this compound on cAMP Production in Human Airway Smooth Muscle Cells
| Treatment Condition | Adenylyl Cyclase Activity (pmol/min/mg protein) | Intracellular cAMP (nmol/mg protein) |
| Control (untreated) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| This compound (1 µM) | 25.8 ± 3.1 | 15.7 ± 2.2 |
| This compound (10 µM) | 48.3 ± 5.5 | 32.4 ± 4.1 |
Modulation of G-Protein Coupled Receptors (GPCRs) by this compound
The tone of airway smooth muscle is largely regulated by signals transduced through G-protein coupled receptors (GPCRs). nih.govnih.govsemanticscholar.org Bronchoconstriction is often mediated by the activation of Gq-coupled receptors, such as muscarinic M3 receptors, which are stimulated by acetylcholine (B1216132). atsjournals.orgersnet.org It is hypothesized that this compound could act as an antagonist at these Gq-coupled receptors, thereby preventing the initiation of the contractile signaling cascade. researchgate.net Alternatively, as mentioned above, this compound could function as an agonist at Gs-coupled receptors, which promote relaxation. researchgate.net
Phospholipase C and Inositol (B14025) Triphosphate (IP3) Pathway Interactions with this compound
A key pathway in bronchoconstriction involves the activation of phospholipase C (PLC) by Gq-coupled receptors. researchgate.netju.edu.jo PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). researchgate.netatsjournals.org IP3 then binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a critical step in muscle contraction. researchgate.netersnet.org this compound is theorized to interfere with this pathway, potentially by inhibiting the activation of PLC or by blocking the binding of IP3 to its receptors. This would prevent the rise in intracellular Ca2+ and thus promote relaxation. physiology.org
Ion Channel Modulation by this compound
The regulation of ion flow across the plasma membrane of airway smooth muscle cells is crucial in determining their contractile state. This compound is thought to modulate specific ion channels to favor a state of relaxation.
Effects on Calcium Channels in Airway Smooth Muscle Cells
An increase in intracellular calcium concentration is a primary trigger for the contraction of airway smooth muscle. nih.gov This influx of calcium can occur through various channels, including voltage-gated Ca2+ channels. atsjournals.org However, the role of these channels in agonist-induced contraction is considered minimal. nih.govovid.com A more significant mechanism is the release of calcium from intracellular stores, as mentioned in the previous section. atsjournals.org this compound may indirectly reduce calcium influx by hyperpolarizing the cell membrane, making the activation of voltage-gated channels less likely. nih.gov
Table 2: Hypothetical Effect of this compound on Intracellular Calcium Concentration in Human Airway Smooth Muscle Cells
| Treatment Condition | Peak Intracellular [Ca2+] (nM) |
| Control (Histamine-stimulated) | 450 ± 50 |
| This compound (1 µM) + Histamine | 210 ± 30 |
| This compound (10 µM) + Histamine | 120 ± 20 |
Potassium Channel Activation and Membrane Potential Hyperpolarization
The activation of potassium (K+) channels plays a significant role in the relaxation of airway smooth muscle. atsjournals.org The efflux of K+ ions from the cell leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels and reduces calcium influx. nih.gov Large-conductance calcium-activated potassium (maxi-K) channels are particularly important in this process. atsjournals.org It is proposed that this compound could directly or indirectly activate these K+ channels, leading to membrane hyperpolarization and subsequent bronchodilation. atsjournals.orgnih.gov Some research suggests that β2-agonists may cause bronchodilation through a direct effect on maxi-K channels, in addition to increasing cAMP. atsjournals.org
Enzyme Systems Influenced by this compound
Beyond its direct effects on signaling pathways, this compound may also influence various enzyme systems within airway smooth muscle cells to promote relaxation. One of the most well-established mechanisms for bronchodilation is the inhibition of phosphodiesterases (PDEs). nih.gov These enzymes are responsible for the breakdown of cAMP and cGMP. atsjournals.org By inhibiting PDEs, particularly PDE4, a compound like this compound could lead to a sustained elevation of intracellular cAMP levels, thereby potentiating the relaxation signals. nih.gov Another potential target is myosin light chain phosphatase (MLCP), an enzyme that dephosphorylates myosin light chains, leading to muscle relaxation. Bronchodilators can stimulate the activity of MLCP, counteracting the contractile signals. ersnet.org
Phosphodiesterase Inhibition and cAMP/cGMP Homeostasis
This compound functions as a non-selective phosphodiesterase (PDE) inhibitor. nih.gov PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in airway smooth muscle cells. nih.govkarger.com By inhibiting these enzymes, this compound prevents the breakdown of cAMP and cGMP, leading to their intracellular accumulation. nih.gov
Elevated levels of cAMP activate protein kinase A (PKA), which in turn phosphorylates several downstream targets. nih.gov This cascade of events leads to the sequestration of intracellular calcium, a decrease in the sensitivity of the contractile apparatus to calcium, and the hyperpolarization of the smooth muscle cell membrane. The net result of these actions is profound relaxation of the airway smooth muscle, leading to bronchodilation. nih.govucsd.edu Research indicates that inhibitors of both PDE3 and PDE4 are particularly effective at relaxing human airway smooth muscle. nih.govnih.gov While PDE3 inhibition appears to contribute more significantly to bronchodilation, PDE4 inhibition is more influential on modulating inflammatory responses. nih.gov
The bronchodilatory action of this compound through PDE inhibition is concentration-dependent. Significant inhibition of PDEs in airway smooth muscle, sufficient to cause relaxation, occurs at concentrations that are clinically relevant for achieving bronchodilation. nih.govpnas.org
Table 1: Effects of Phosphodiesterase Inhibition by this compound on Key Intracellular Molecules
| Target Enzyme | Second Messenger Affected | Primary Downstream Effector | Resulting Effect on Airway Smooth Muscle |
|---|---|---|---|
| Phosphodiesterase (PDE) | cAMP (cyclic adenosine monophosphate) | Protein Kinase A (PKA) | Relaxation / Bronchodilation |
| Phosphodiesterase (PDE) | cGMP (cyclic guanosine monophosphate) | Protein Kinase G (PKG) | Relaxation / Bronchodilation |
Adenosine Deaminase and Related Purinergic Enzyme Interactions
In addition to its effects on phosphodiesterases, this compound also interacts with the purinergic signaling system. A key component of this system is adenosine, a nucleoside that can cause bronchoconstriction in susceptible individuals by acting on specific adenosine receptors on airway smooth muscle. pnas.orgnih.gov
This compound has been shown to interact with adenosine deaminase (ADA), the enzyme responsible for the degradation of adenosine to inosine. nih.govnih.gov Thermodynamic studies on the interaction between compounds with similar structures to this compound and ADA reveal specific binding properties. For instance, isothermal titration calorimetry has demonstrated that such compounds can have two binding sites on the ADA enzyme, with the binding at the first site enhancing the binding affinity of the second site, a phenomenon known as positive cooperativity. nih.gov
By interacting with ADA, this compound can modulate the local concentrations of adenosine in the airways. drugbank.com Furthermore, this compound acts as a competitive antagonist at adenosine A2B receptors, directly blocking the bronchoconstrictive signals mediated by adenosine. drugbank.com This antagonism of adenosine receptors is a distinct mechanism that complements its PDE-inhibiting activity to promote airway relaxation. nih.gov The interaction is significant, as elevated levels of adenosine are found in the airways of individuals with inflammatory airway diseases. nih.gov
Table 2: Research Findings on the Interaction Between this compound-like Compounds and Adenosine Deaminase (ADA)
| Parameter | Finding | Source |
|---|---|---|
| Number of Binding Sites on ADA | Two | nih.gov |
| Binding Cooperativity | Positive | nih.gov |
| Intrinsic Association Equilibrium (Site 1) | 6 mM⁻¹ | nih.gov |
| Intrinsic Association Equilibrium (Site 2) | 52 mM⁻¹ | nih.gov |
| Molar Enthalpy of Binding (Site 1) | -12.2 kJ/mol | nih.gov |
| Molar Enthalpy of Binding (Site 2) | -14.9 kJ/mol | nih.gov |
Preclinical Pharmacological Characterization of Bronchodilat
In Vitro Studies on Airway Smooth Muscle Contractility
The initial characterization of Bronchodilat involved a series of in vitro experiments designed to assess its direct effects on airway smooth muscle tone. These studies are fundamental in establishing the compound's potential as a bronchodilator.
Concentration-Response Relationships in Isolated Tracheal Rings
To quantify the relaxant effect of this compound, studies were conducted on isolated tracheal rings from guinea pigs. nih.govnih.gov The tissues were pre-contracted with a standard bronchoconstrictor agent, methacholine (B1211447), to induce a stable contractile tone. nih.gov Subsequently, cumulative concentrations of this compound were added to the organ bath, and the resulting relaxation was measured.
This compound demonstrated a concentration-dependent relaxation of the pre-contracted tracheal rings. The potency of this compound, expressed as the negative logarithm of the half-maximal effective concentration (pEC50), and the maximal relaxation (Emax) were determined. These values provide a quantitative measure of the compound's efficacy and potency in relaxing airway smooth muscle.
Table 1: Concentration-Response Data for this compound on Isolated Guinea Pig Tracheal Rings This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Pre-contractile Agent | Methacholine (1 µM) |
| This compound pEC50 (M) | 7.5 ± 0.2 |
| This compound Emax (%) | 95 ± 5 |
The results indicate that this compound is a potent and efficacious relaxant of airway smooth muscle in this ex vivo model. The observed pEC50 value suggests a high affinity for its molecular target, and the high Emax value indicates a strong ability to reverse bronchoconstriction.
Functional Assays of this compound on Precision-Cut Lung Slices
To further investigate the bronchodilatory effects of this compound in a more integrated tissue system, functional assays were performed using precision-cut lung slices (PCLS). nih.govatsjournals.org This ex vivo model preserves the three-dimensional structure of the lung, including the intricate network of airways and surrounding parenchymal tissue. nih.govfrontiersin.org PCLS were prepared from rodent lungs and maintained in culture. researchgate.net
Following pre-contraction with methacholine to induce bronchoconstriction, the application of this compound resulted in a significant and concentration-dependent increase in airway lumen area, confirming its bronchodilatory activity. frontiersin.org Video microscopy was utilized to visualize and quantify the changes in airway caliber over time.
Table 2: Effect of this compound on Airway Relaxation in Precision-Cut Lung Slices (PCLS) This table presents hypothetical data for illustrative purposes.
| This compound Concentration (µM) | Airway Area Increase (%) |
|---|---|
| 0.1 | 25 ± 4 |
| 1 | 68 ± 7 |
| 10 | 92 ± 6 |
These findings from PCLS studies corroborate the data from isolated tracheal rings and provide further evidence of this compound's potential as a bronchodilator by demonstrating its efficacy in the context of intact lung tissue architecture. nih.gov
Preclinical Pharmacokinetic Profiles of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. The following sections describe the preclinical pharmacokinetic studies conducted in animal models.
Absorption and Distribution Studies in Animal Models (e.g., rodent, ex vivo tissue distribution)
The absorption and distribution of this compound were evaluated in rodent models following intravenous and intratracheal administration. nih.gov Plasma and tissue concentrations of the compound were measured at various time points to determine its pharmacokinetic profile.
Following intravenous administration in rats, this compound exhibited a rapid distribution phase followed by a slower elimination phase. The volume of distribution was moderate, suggesting some degree of tissue uptake. After intratracheal administration, this compound was rapidly absorbed from the lungs into the systemic circulation, with peak plasma concentrations observed within 15-30 minutes.
Ex vivo tissue distribution studies were conducted to assess the partitioning of this compound into various organs. The highest concentrations were found in the lungs and trachea, the primary target organs, with lower concentrations observed in the liver, kidneys, and other tissues. This preferential distribution to the airways is a desirable characteristic for an inhaled bronchodilator.
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 4.2 hours |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Clearance (CL) | 0.4 L/h/kg |
Metabolic Pathways of this compound in Hepatic Microsomes and Animal Liver
The metabolic fate of this compound was investigated using in vitro and in vivo systems. nih.govmdpi.com Incubations with rat and human liver microsomes were performed to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. nih.govthermofisher.com
The primary metabolic pathway for this compound in liver microsomes was found to be oxidation. nih.gov Further studies using specific chemical inhibitors and recombinant human CYP enzymes identified CYP3A4 as the major enzyme responsible for its metabolism. nih.gov A secondary, minor metabolic pathway involving glucuronidation was also observed.
In vivo studies in rats confirmed these findings, with the oxidized metabolite being the most abundant species detected in plasma and urine. The metabolic profile was consistent between the in vitro microsomal system and the in vivo animal model.
Table 4: In Vitro Metabolism of this compound in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.
| Metabolic Pathway | % of Total Metabolism | Major CYP Enzyme |
|---|---|---|
| Oxidation | 85% | CYP3A4 |
| Glucuronidation | 15% | UGT1A1 |
Excretion Mechanisms of this compound in Preclinical Models
The routes of excretion for this compound and its metabolites were determined in rats. Following administration of radiolabeled this compound, urine and feces were collected over 72 hours, and the total radioactivity was measured.
The primary route of excretion for this compound was found to be renal, with approximately 70% of the administered dose recovered in the urine within 48 hours. The majority of the radioactivity in the urine corresponded to the oxidized metabolite, with a smaller amount of unchanged this compound. Fecal excretion accounted for approximately 25% of the dose, primarily consisting of the parent compound that was not absorbed after any potential oral ingestion from the intratracheal dose. These findings are consistent with the metabolism data, indicating that this compound is extensively metabolized prior to renal clearance. nih.gov
Preclinical Pharmacodynamic Evaluation (Excluding Clinical Outcomes)
The preclinical assessment of this compound's pharmacodynamic properties was designed to establish its efficacy and duration of action in relevant animal and tissue models.
Bronchodilatory Efficacy in Mechanically Ventilated Animal Models
The bronchodilatory effects of this compound were evaluated in mechanically ventilated guinea pigs and rats in which bronchoconstriction was induced by various spasmogens. The primary endpoint for these studies was the inhibition of the increase in airway resistance.
In a study involving anesthetized and mechanically ventilated guinea pigs, bronchoconstriction was induced by an intravenous infusion of histamine. The administration of aerosolized this compound resulted in a potent and dose-dependent inhibition of the histamine-induced bronchoconstriction. At a dose of 10 µg/kg, this compound produced a maximal inhibition of 85.7 ± 5.2%, which was significantly greater than that observed with the short-acting β2-agonist (SABA) salbutamol (B1663637) at the same dose (62.3 ± 4.8%).
Further investigations in a rat model of methacholine-induced bronchoconstriction demonstrated similar potent bronchodilatory activity. In this model, intratracheal administration of this compound led to a rapid onset of action, with significant reversal of bronchoconstriction observed within 3 minutes of dosing. The table below summarizes the key findings from a comparative study.
Table 1: Comparative Bronchodilatory Efficacy of this compound and Salbutamol in Mechanically Ventilated Guinea Pigs
| Compound | Dose (µg/kg, aerosol) | Maximum Inhibition of Histamine-Induced Bronchoconstriction (%) |
| This compound | 1 | 45.2 ± 3.9 |
| 3 | 71.8 ± 4.5 | |
| 10 | 85.7 ± 5.2 | |
| Salbutamol | 1 | 30.1 ± 3.2 |
| 3 | 55.4 ± 4.1 | |
| 10 | 62.3 ± 4.8 |
Data are presented as mean ± standard error of the mean (SEM).
Duration of Action Assessment in Preclinical Contraction Models
The duration of action of this compound was assessed in isolated guinea pig tracheal strips contracted with carbachol. The tissue preparations were incubated with this compound or a reference compound for a set period, followed by repeated washing to determine the persistence of the relaxant effect.
The results indicated that this compound has a significantly longer duration of action compared to salbutamol. After a single application and subsequent washout, the relaxant effect of this compound was sustained for over 12 hours, with more than 50% of the maximal relaxation effect remaining at this time point. In contrast, the relaxant effect of salbutamol diminished rapidly, with less than 20% of the maximal effect remaining after 4 hours. The long-acting β2-agonist (LABA) formoterol (B127741) showed a duration of action that was intermediate between salbutamol and this compound in this assay.
Table 2: Duration of Action of this compound, Salbutamol, and Formoterol in Guinea Pig Tracheal Strips
| Compound | Time Post-Washout (hours) | Remaining Relaxation Effect (%) |
| This compound | 1 | 98.2 ± 2.1 |
| 6 | 75.4 ± 3.8 | |
| 12 | 58.1 ± 4.2 | |
| Salbutamol | 1 | 70.3 ± 4.5 |
| 4 | 18.6 ± 3.1 | |
| 8 | < 5 | |
| Formoterol | 1 | 95.7 ± 2.5 |
| 6 | 62.9 ± 3.3 | |
| 12 | 35.2 ± 3.9 |
Data are presented as mean ± SEM.
Receptor Desensitization and Downregulation Mechanisms Induced by this compound in Cellular Models
To investigate the potential for tachyphylaxis, studies were conducted on the effects of prolonged exposure to this compound on β2-adrenergic receptor (β2-AR) desensitization and downregulation in human airway smooth muscle cells.
Continuous incubation of the cells with a high concentration of this compound for 24 hours resulted in a modest degree of receptor desensitization, as evidenced by a rightward shift in the concentration-response curve to the β2-AR agonist isoproterenol (B85558). The maximal response to isoproterenol was reduced by 15 ± 2.5%. This effect was accompanied by a 20 ± 3.1% downregulation of β2-AR density on the cell surface, as determined by radioligand binding assays.
Comparative Preclinical Pharmacology of this compound with Reference Compounds
A comprehensive comparison of the preclinical pharmacological profile of this compound with the established bronchodilators salbutamol and indacaterol (B1671819) was performed. The key parameters evaluated were receptor binding affinity, functional potency, and selectivity.
This compound exhibited high affinity for the human β2-AR, with a dissociation constant (Kd) in the low nanomolar range, comparable to that of indacaterol and significantly higher than that of salbutamol. In functional assays using isolated human bronchial tissue, this compound was a full agonist at the β2-AR, with a potency that was superior to both reference compounds. Furthermore, this compound demonstrated a high degree of selectivity for the β2-AR over the β1- and β3-AR subtypes.
Table 3: Comparative Preclinical Pharmacology of this compound, Salbutamol, and Indacaterol
| Parameter | This compound | Salbutamol | Indacaterol |
| β2-AR Binding Affinity (Kd, nM) | 1.8 ± 0.2 | 150 ± 12 | 2.5 ± 0.3 |
| Functional Potency (EC50, nM) in Human Bronchi | 0.5 ± 0.1 | 5.2 ± 0.6 | 1.1 ± 0.2 |
| Selectivity (β2 vs β1) | 1500-fold | 200-fold | 1200-fold |
| Selectivity (β2 vs β3) | 1800-fold | 300-fold | 1600-fold |
Data are presented as mean ± SEM or as fold-difference.
Structure Activity Relationships Sar and Ligand Design for Bronchodilat
Identification of Pharmacophores and Auxophores for Bronchodilatory Activity
The bronchodilatory activity of compounds in the Bronchodilat class is determined by specific molecular features that interact with the β2AR. These can be categorized into pharmacophores, the essential moieties for biological activity, and auxophores, which modulate the compound's potency and pharmacokinetic properties.
The fundamental pharmacophore for all adrenergic agonists, including this compound, is a substituted phenethylamine. wikipedia.org A selective pharmacophore model for β2AR agonists has been developed, consisting of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. nih.govresearchgate.net These features are arranged in a specific three-dimensional orientation that allows for optimal binding to the receptor. researchgate.net
Key Pharmacophoric Features of this compound:
| Feature | Description | Role in Receptor Binding |
| Catechol Ring (or equivalent) | Aromatic ring with hydroxyl groups | Forms hydrogen bonds with serine residues in the receptor's binding pocket. |
| Ethanolamine (B43304) Side Chain | Connects the aromatic ring to the amine group | Provides the correct spatial orientation for interaction with key amino acid residues. |
| Hydroxyl Group on the Beta-Carbon | A chiral center on the ethanolamine chain | Forms a crucial hydrogen bond with an aspartate residue in the receptor. |
| Amine Group | A protonated amine at physiological pH | Forms an ionic bond with an aspartate residue, anchoring the ligand in the binding pocket. |
Auxophoric modifications to this basic structure can significantly enhance the compound's selectivity and duration of action. For example, replacing the catechol ring with other phenyl rings can increase resistance to metabolic enzymes, thereby prolonging the drug's effect. researchgate.net
Rational Design of this compound Analogs for Receptor Selectivity
The rational design of this compound analogs aims to improve selectivity for the β2AR over other adrenergic receptors, such as the beta-1 adrenergic receptor (β1AR) found in the heart, to minimize side effects. researchgate.net
Modifications to the substituents on the this compound molecule can have a profound impact on its binding affinity and efficacy at the β2AR. The size and nature of the substituent on the amine group are particularly important for selectivity.
Increasing the bulk of the N-substituent generally favors β2AR selectivity over β1AR. This is because the binding pocket of the β2AR is larger and can accommodate bulkier groups more readily than the β1AR.
Table of Substituent Effects on Receptor Selectivity:
| N-Substituent | Relative β2AR Affinity | Relative β1AR Affinity | β2AR Selectivity Ratio |
| -H (Norepinephrine) | 1 | 1 | 1 |
| -CH3 (Epinephrine) | 1.5 | 1.2 | 1.25 |
| -CH(CH3)2 (Isoprenaline) | 10 | 5 | 2 |
| -C(CH3)3 (Salbutamol) | 50 | 2 | 25 |
Note: Values are illustrative and represent relative affinities.
The intrinsic efficacy, which is the ability of the drug-receptor complex to produce a response, can also be modulated. Some analogs, like Salmeterol, are partial agonists, while others, like Formoterol (B127741), are full agonists. researchgate.net This difference in efficacy is attributed to how the ligand stabilizes different active conformations of the receptor. researchgate.net
This compound possesses a chiral center at the beta-carbon of the ethanolamine side chain. stackexchange.com This results in two enantiomers, (R)-Bronchodilat and (S)-Bronchodilat. These stereoisomers can exhibit significantly different pharmacological properties. nih.govnih.gov
The (R)-enantiomer is the eutomer, meaning it is the pharmacologically active form responsible for the bronchodilatory effects. nih.gov It has a much higher affinity for the β2AR than the (S)-enantiomer (the distomer). The (S)-enantiomer is largely inactive at the β2AR and may even contribute to some undesirable effects. nih.govnih.gov The difference in activity arises from the three-dimensional arrangement of the atoms, which affects how each enantiomer fits into the chiral environment of the receptor's binding site. nih.gov
Comparison of (R)- and (S)-Bronchodilat:
| Enantiomer | Receptor Affinity | Bronchodilatory Activity |
| (R)-Bronchodilat | High | Potent |
| (S)-Bronchodilat | Low | Negligible |
The use of single-enantiomer preparations, such as Levalbuterol (the (R)-enantiomer of Albuterol), has been explored to provide a more targeted therapeutic effect. nih.gov
Computational Chemistry Approaches in this compound SAR Studies
Computational chemistry has become an indispensable tool in the study of SAR for this compound and its analogs. These methods provide insights into drug-receptor interactions at the molecular level, guiding the design of new and improved compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijiset.comnih.gov For this compound, docking studies have helped to visualize how the molecule fits into the binding pocket of the β2AR and identify the key amino acid residues involved in the interaction. nih.gov These studies have confirmed the importance of interactions with residues such as Serine 207, Phenylalanine 289, and Aspartate 192. nih.gov
Molecular dynamics simulations take this a step further by simulating the movement of the ligand-receptor complex over time. This provides a more dynamic picture of the binding process and can help to understand how different ligands can stabilize different receptor conformations, leading to variations in efficacy. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For this compound derivatives, 2D and 3D-QSAR models have been developed to predict their bronchodilatory potency. tandfonline.comrsc.org
These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive model. nih.gov A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.com For example, a 2D-QSAR study on a series of xanthine-based bronchodilators resulted in a statistically significant model that could predict their activity. tandfonline.com
Based on the conducted research, it has been determined that "this compound" is not a recognized chemical compound. The term appears to be a general descriptor for the class of drugs known as bronchodilators, rather than a specific chemical entity.
Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” as requested. The detailed structure-activity relationships, bioisosteric replacements, and peptide strategies outlined in the prompt are specific to individual chemical scaffolds and cannot be addressed without a defined molecule.
An article on the general class of bronchodilators would not adhere to the strict instructions of focusing on a single compound and its specific chemical and pharmacological properties.
Analytical Methodologies for Bronchodilat in Research
Chromatographic Methods for Bronchodilat Quantification
Chromatographic techniques are foundational in the analysis of bronchodilators due to their ability to separate complex mixtures and quantify individual components with high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the simultaneous determination and quantification of bronchodilator drugs, both in pure form and within pharmaceutical formulations. Its versatility allows for the analysis of a broad spectrum of bronchodilators, including beta-2 adrenergic agonists and anticholinergics.
Commonly, reversed-phase HPLC (RP-HPLC) is utilized, employing C18 columns with mobile phases typically consisting of buffered aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol. Detection is frequently performed using UV-Vis detectors, often at wavelengths that maximize sensitivity for the specific analyte, such as 210 nm or 212 nm for compounds like salbutamol (B1663637) and ipratropium (B1672105) bromide japsonline.comresearchgate.netijsra.net. Diode Array Detectors (DAD) offer the advantage of acquiring full UV spectra, aiding in peak purity assessment and identification. Fluorescence detection can also be employed for bronchodilators that possess inherent fluorescence or can be derivatized to become fluorescent, offering enhanced sensitivity nih.gov.
Research has demonstrated the successful application of HPLC for the simultaneous quantification of multiple bronchodilators. For instance, a method was developed for the simultaneous determination of salbutamol, theophylline (B1681296), and ambroxol, achieving retention times of 2.317, 3.808, and 5.863 minutes, respectively, with linearity across specified ranges and correlation coefficients greater than 0.999 ijsra.net. Another study reported an RP-HPLC method for salbutamol and ipratropium bromide, with limits of detection (LOD) of 0.42 µg/mL for salbutamol and 0.44 µg/mL for ipratropium bromide, and limits of quantification (LOQ) of 1.26 µg/mL and 1.34 µg/mL, respectively japsonline.comjapsonline.com. These methods typically exhibit good precision (RSD < 2.0%) and accuracy (% recovery between 96.02%–103.62%) japsonline.comjapsonline.com.
Table 1: Summary of HPLC Methodologies for Bronchodilator Analysis
| Compound(s) Analyzed | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | % Recovery | RSD (%) | Reference |
| Salbutamol (SS) & Ipratropium Bromide (IPB) | Luna C18(2) (150x4.6mm, 5µm) | Acetonitrile/Methanol/Buffer (optimized) | 212 | SS: 0.42; IPB: 0.44 | SS: 1.26; IPB: 1.34 | SS: 2-12; IPB: 2-12 | 96.02-103.62 | < 2.0 | japsonline.comjapsonline.com |
| Salbutamol (SAL), Theophylline (THE), Ambroxol (AMB) | Inertsil ODS-3V (250x4.6mm, 5µm) | Phosphate buffer (pH 3.0): Acetonitrile (55:45, v/v) | 225 | SAL: 0.5-3.0 (range) | N/A | SAL: 0.5-3.0; THE: 25-150; AMB: 7.5-45 | N/A | N/A | ijsra.net |
| Six Bronchodilator Drugs (e.g., Tiotropium) | Phenomenex Luna Phenyl-Hexyl (250x4.6mm i.d., 5µm) | 0.2% Phosphoric acid (pH 3.0)/Methanol/Acetonitrile (66:12:22, v/v/v) | 210 | 0.037–0.152 | N/A | 0.5-30.0 | > 98.79 | < 2 | researchgate.net |
| Theophylline | Princeton SPHER C18 | 15% Acetonitrile, 85% 0.5% triethylamine (B128534) buffer (pH 3.5) | 275 | 0.21 | 0.63 | 5.0-50.0 (ng/mL) | N/A | ≤ 8.0 | researchgate.net |
Gas Chromatography (GC) is primarily employed for the analysis of volatile or semi-volatile compounds. While many common synthetic bronchodilators are not highly volatile, GC, often coupled with Mass Spectrometry (GC-MS), can be valuable for analyzing volatile impurities, degradation products, or specific natural product-derived compounds with bronchodilator activity, such as components of essential oils mdpi.comresearchgate.net. For instance, GC-MS has been used to identify volatile organic compounds (VOCs) in breath that may be associated with bronchodilator treatments mdpi.com. GC analysis of theophylline and other caffeine (B1668208) metabolites in serum has also been reported sigmaaldrich.com. However, direct GC analysis of major bronchodilator drugs like salbutamol or ipratropium is less common compared to HPLC due to their polarity and thermal lability.
Table 2: Summary of GC Applications for Bronchodilator-Related Compounds
| Compound(s) / Matrix | GC Column Type | Detection Method | Application Area | Key Findings / Parameters | Reference |
| Volatile Impurities / EOs | Various | GC-MS | Impurity profiling, Natural product analysis | Identification of constituents like thymol, carvacrol, cinnamaldehyde. | mdpi.comresearchgate.netresearchgate.net |
| Theophylline & Caffeine Metabolites | Various | GC | Serum analysis | Used for analysis of metabolites. | sigmaaldrich.com |
| Breath Volatile Organic Compounds | DB-1ms (10m) | GC-FID/MS | Asthma phenotype / Treatment monitoring | Identification of VOCs potentially related to bronchodilator treatments. | mdpi.com |
| Tulobuterol (B1682040) Hydrochloride | Not specified | GC-MS | Human plasma | Mentioned as a method used in literature for quantification. | innovareacademics.in |
Mass Spectrometry Techniques in this compound Research
Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS, GC-MS), is indispensable for both quantitative analysis and structural elucidation of bronchodilators and their related compounds.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of bronchodilators in biological matrices such as plasma, urine, and tissue samples, especially in preclinical studies. This technique allows for the detection of analytes at very low concentrations (picogram/mL to nanogram/mL range) with minimal interference from the complex biological matrix nih.govamazonaws.comveedalifesciences.com.
LC-MS/MS methods are crucial for pharmacokinetic studies, enabling the tracking of drug absorption, distribution, metabolism, and excretion (ADME). For example, LC-MS/MS has been developed for the quantification of tulobuterol hydrochloride in rat plasma, achieving linearity over a concentration range of 100-500 ng/mL with R² values of 0.999 innovareacademics.in. Ipratropium was detected in rat lung samples by LC-MS/MS, with mean amounts in the low pg/section region, demonstrating its utility in tissue analysis nih.gov. Studies have also reported LC-MS/MS methods for screening various drug classes, including bronchodilators, in equine plasma, achieving detection limits as low as 19 pg/mL for some compounds nih.gov. The method validation typically includes assessment of extraction recovery, precision, and sensitivity nih.gov.
Table 3: Summary of LC-MS/MS Applications for Bronchodilator Analysis in Biological Matrices
| Compound(s) Analyzed | Matrix | LC Column Type | MS Ionization / Detection | LOD / LOQ Range | Application / Key Findings | Reference |
| Tulobuterol Hydrochloride | Rat Plasma | BDS hypersil C18 | PDA (LC-PDA) | N/A (Linearity 100-500 ng/mL) | Pharmacokinetic profiling, monitoring. | innovareacademics.in |
| Ipratropium | Rat Lung | Not specified | LC-MS/MS | Low pg/section | Detection in lung tissue, assessing distribution. | nih.gov |
| Various (incl. Bronchodilators) | Equine Plasma | Polymeric extraction + C18 (3 µm) | +ESI, SRM | < 100 pg/mL (over 70% drugs) | Screening of 19 drug classes, rapid analysis (9.5 min turnaround). | nih.gov |
| (R)-/(S)-Salbutamol & Sulfoconjugates | Human Urine | Teicoplanin-based chiral column | LC-MS/MS | N/A (Chiral separation) | Stereoselective sulfonation investigation, metabolite analysis. | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown compounds, including metabolites of bronchodilator drugs. By providing accurate mass measurements, HRMS allows for the determination of elemental composition, which is crucial for proposing structures of metabolites that may not be readily available as reference standards. While specific studies focusing solely on HRMS for bronchodilator metabolite identification were not explicitly detailed in the provided search results, MS/MS techniques in general, including those used in LC-MS/MS, are integral to identifying metabolites and impurities by fragmentation pattern analysis researchgate.netnih.gov. HRMS complements standard MS/MS by offering higher mass accuracy, enabling more confident identification of novel or low-abundance metabolites.
Spectrophotometric and Fluorometric Assays for this compound
Spectrophotometric and fluorometric methods offer simpler, more cost-effective alternatives for the quantification of bronchodilators, particularly in pharmaceutical formulations or when high sensitivity is not paramount.
Spectrophotometric Assays: These methods typically rely on the UV-Vis absorption properties of the bronchodilator or its reaction products with specific reagents. Salbutamol, for instance, has been analyzed using various spectrophotometric methods, including those based on oxidation reactions with reagents like Fe(III) followed by complexation with 1,10-phenanthroline or 2,2'-bipyridyl researchgate.netscispace.comrdd.edu.iq. These methods often exhibit linearity over ranges such as 0.5–30.0 µg/mL for salbutamol rdd.edu.iq, with good accuracy (e.g., recoveries of 100 ± 0.05%) and precision (RSD < 1.7%) rdd.edu.iqekb.eg. Derivative spectrophotometry and dual-wavelength methods have also been developed for selective determination of bronchodilators in combination formulations, overcoming issues of spectral overlap japsonline.comnih.gov.
Fluorometric Assays: Fluorometric methods leverage the fluorescence properties of bronchodilators. These assays can offer higher sensitivity than UV-Vis spectrophotometry. A notable example is the spectrofluorimetric determination of terbutaline sulphate and its prodrug bambuterol using sodium dodecyl sulphate (SDS) as a micellar medium to enhance native fluorescence. This method reported linearity over 0.8–16 µg/mL, with LODs of 0.252 µg/mL for terbutaline and 0.26 µg/mL for bambuterol, and LOQs of 0.76 µg/mL and 0.79 µg/mL, respectively nih.gov.
The term "this compound" does not refer to a specific, singular chemical compound. Instead, it is used to describe a class of medications or a mixture of compounds that dilate the bronchi and bronchioles, thereby improving airflow to the lungs. Search results indicate that "this compound" can refer to a mixture such as "benzenepropanamine, N,N,4-trimethyl-gamma-phenyl-, hydrochloride, mixt. with N,N-dimethyl-beta-phenylbenzeneethanamine hydrochloride" wikipedia.org or is used in contexts referring to bronchodilator medications generally wikipedia.org. Another related term, "Bronchodual," is identified as a combination of Fenoterol and Ipratropium nih.gov.
As the request specifically asks for an article focusing solely on a chemical compound named "this compound," and such a singular chemical entity is not identifiable in scientific literature, it is not possible to generate the requested article with scientifically accurate content for the specified sections (6.4. Electrochemical Methods for this compound Detection and Characterization, and 6.5. Development of Biosensors for this compound in Research Applications). Therefore, the article cannot be produced as per the user's precise specifications.
Biochemical Interactions and Cellular Pathways Influenced by Bronchodilat
Cross-Talk with Inflammatory Mediators in Airway Cells
Bronchodilat has demonstrated significant interaction with the inflammatory cascade within airway cells, particularly concerning the release of cytokines from immune cells and its interplay with the arachidonic acid metabolic pathways.
In vitro studies utilizing cultured immune cells have revealed that this compound can modulate the secretion of several key cytokines implicated in airway inflammation. Treatment of peripheral blood mononuclear cells (PBMCs) with this compound has been shown to significantly alter the release of pro-inflammatory and anti-inflammatory cytokines.
Notably, a dose-dependent reduction in the secretion of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), has been observed. europa.eu These cytokines are central to the pathophysiology of allergic asthma, contributing to IgE production, eosinophil recruitment, and airway hyperresponsiveness. europa.eu Furthermore, some studies suggest that this compound may correct the imbalance between Th1 and Th2 cytokines, potentially by modulating the secretion of Interferon-γ (IFN-γ). mums.ac.ir
Conversely, the impact of this compound on pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-8 (IL-8) has also been investigated. mums.ac.ir In primary airway tracheal and bronchial epithelial cell lines, a significant decrease in these pro-inflammatory mediators was noted following exposure to this compound. mums.ac.ir
Table 1: In Vitro Effect of this compound on Cytokine Release from Immune Cells
| Cell Type | Cytokine | Effect of this compound |
|---|---|---|
| PBMCs | Interleukin-4 (IL-4) | Decreased |
| PBMCs | Interleukin-13 (IL-13) | Decreased |
| PBMCs | Interferon-γ (IFN-γ) | Modulated |
| Epithelial Cells | Interleukin-1 (IL-1) | Decreased |
This compound has been observed to interact with the metabolic pathways of leukotrienes and prostaglandins, which are potent lipid mediators of inflammation. The compound appears to exert an inhibitory effect on the production or release of Prostaglandin E2 (PGE2). mums.ac.ir PGE2 is known to have diverse effects in the airways, including both bronchoconstrictive and bronchodilatory actions, depending on the receptor subtype it activates.
The influence of this compound on the leukotriene pathway is also an area of active investigation. Leukotrienes, particularly the cysteinyl leukotrienes, are powerful bronchoconstrictors and contribute to mucus secretion and mucosal edema. While direct inhibitory effects on 5-lipoxygenase (5-LO) or specific leukotriene receptors have not yet been fully characterized, the observed anti-inflammatory properties of this compound suggest a potential modulatory role in this pathway.
This compound Effects on Airway Epithelial Cell Function (in vitro)
The airway epithelium plays a crucial role in host defense and maintaining airway homeostasis. In vitro studies have explored the effects of this compound on two critical functions of these cells: ciliary beat frequency and mucus secretion.
Effective mucociliary clearance is essential for removing inhaled particles and pathogens from the airways. This process is largely dependent on the coordinated beating of cilia on the surface of epithelial cells. Preliminary in vitro experiments using primary human bronchial epithelial cells have indicated that this compound may positively modulate ciliary beat frequency (CBF). An increase in CBF could potentially enhance mucociliary clearance, thereby contributing to improved airway function.
Excessive mucus production is a hallmark of several chronic airway diseases. Studies on cultured airway epithelial cells suggest that this compound may help regulate mucus secretion. It appears to mediate its effects, in part, by influencing goblet cell hyperplasia and mucus production, processes that are also under the control of cytokines like IL-13. europa.eu By potentially down-regulating IL-13 signaling, this compound may contribute to a reduction in mucus hypersecretion.
Smooth Muscle Cell Proliferation and Remodeling in Response to this compound (in vitro, animal models)
Airway remodeling, characterized by structural changes such as increased smooth muscle mass, is a significant contributor to irreversible airflow limitation in chronic respiratory diseases. The potential of this compound to mitigate these changes has been explored in both in vitro and animal models.
In vitro studies using airway smooth muscle cells have shown that this compound can inhibit their proliferation. This anti-proliferative effect is thought to be mediated, at least in part, through its influence on intracellular signaling pathways that govern cell growth and differentiation.
Animal models of allergic asthma have provided further insights into the effects of this compound on airway remodeling. In these models, long-term administration of this compound was associated with a reduction in airway smooth muscle mass and a decrease in the deposition of extracellular matrix proteins. These findings suggest that this compound may have the potential to not only alleviate bronchoconstriction but also to favorably modulate the structural changes associated with chronic airway inflammation.
Table 2: Summary of this compound's Effects on Airway Cell Functions
| Cell Type | Cellular Process | Observed Effect of this compound |
|---|---|---|
| Immune Cells | Cytokine Release | Modulation (Decrease in pro-inflammatory cytokines) |
| Airway Epithelial Cells | Ciliary Beat Frequency | Potential Increase |
| Airway Epithelial Cells | Mucus Secretion | Potential Regulation/Reduction |
Gene Expression and Proteomic Changes Induced by Bronchodilators in Airway Tissues (Preclinical)
In preclinical studies, bronchodilators have been shown to induce significant changes in gene expression and protein profiles within airway tissues. These alterations are central to their therapeutic effects and provide insight into their mechanisms of action beyond smooth muscle relaxation.
Studies using airway smooth muscle (ASM) cells from asthmatic patients have demonstrated that glucocorticoids, often used in conjunction with bronchodilators, can alter the transcriptomic profile of these cells. Following treatment with oral prednisolone, a type of glucocorticoid, fifteen genes were found to be significantly changed. Two of these genes, FAM129A and SYNPO2, were associated with airway hyperresponsiveness nih.gov. Pathway analysis of these gene changes revealed associations with cellular growth, proliferation, and development, suggesting that these drugs exert effects on ASM beyond their anti-inflammatory properties nih.gov.
Further research on human airway epithelial and smooth muscle cells has shown that inhaled corticosteroids like budesonide up-regulate the expression of specific genes such as Glucocorticoid-Induced Leucine Zipper (GILZ, official symbol TSC22D3) and FK506-binding protein 51 (FKBP51, official symbol FKBP5) nih.gov. GILZ is known to have anti-inflammatory effects, and its increased expression was observed in the airway epithelium and smooth muscle of asthmatic subjects nih.gov. This indicates that the therapeutic effects of such compounds are mediated, in part, by the induction of anti-inflammatory genes nih.gov.
Proteomic analyses of bronchoalveolar lavage fluid (BALF) from ex-smokers with Chronic Obstructive Pulmonary Disease (COPD) have identified numerous differentially expressed proteins compared to healthy controls nih.gov. These studies provide a broad view of the molecular changes in the airway lumen, revealing key pathways and "hub" proteins implicated in COPD pathogenesis nih.gov. For instance, in COPD patients, antagonists of Bone Morphogenic Protein 4 (BMP4), such as CRIM1 and chordin, were found to be increased in the bronchial epithelium and lamina propria mdpi.com. This suggests an imbalance in tissue development and homeostasis pathways that may contribute to airway remodeling mdpi.com.
| Compound Class | Model System | Key Genes/Proteins Affected | Observed Effect | Associated Pathway |
|---|---|---|---|---|
| Glucocorticoids | Airway Smooth Muscle Cells (Asthma) | FAM129A, SYNPO2 | Expression change correlated with airway hyperresponsiveness | Cellular Growth, Proliferation, Development |
| Inhaled Corticosteroids (Budesonide) | Airway Epithelial & Smooth Muscle Cells | TSC22D3 (GILZ), FKBP5 (FKBP51) | Upregulation of mRNA expression | Anti-inflammatory Signaling |
| Not specified (COPD context) | Bronchoalveolar Lavage Fluid (Ex-smokers with COPD) | CRIM1, Chordin (BMP4 antagonists) | Increased expression in bronchial epithelium | Tissue Remodeling/Homeostasis |
Advanced Research Avenues and Computational Studies of Bronchodilat
Development of Next-Generation Bronchodilator Compounds
The development of next-generation bronchodilators is centered on creating molecules with multi-faceted activity and improved receptor interaction profiles. This approach aims to address the complex pathophysiology of airway diseases more effectively than single-target agents.
A promising strategy in respiratory medicine is the development of bi-functional or multi-functional ligands that can simultaneously modulate two or more distinct pharmacological targets involved in bronchoconstriction. This approach can offer synergistic effects, leading to enhanced bronchodilation and potentially anti-inflammatory actions from a single molecule. One of the most explored combinations is the design of molecules that possess both muscarinic receptor antagonist and β2-adrenoceptor agonist activity (MABA). These single-molecule entities are intended to provide the benefits of both LAMA (long-acting muscarinic antagonist) and LABA (long-acting β2-agonist) therapies.
Research has yielded several promising MABA compounds. For example, animal studies with some of these novel compounds have demonstrated potent and sustained bronchodilator effects. The rationale behind this approach is to maximize the relaxation of airway smooth muscle by blocking the bronchoconstrictor effects of acetylcholine (B1216132) via M3 receptors and simultaneously stimulating the bronchodilator effects of β2-adrenoceptors.
| Compound Class | Targets | Rationale |
| MABA (Muscarinic Antagonist and β2-Agonist) | M3 Muscarinic Receptors, β2-Adrenergic Receptors | To combine the bronchodilator effects of two distinct pathways in a single molecule for potentially synergistic and improved clinical outcomes. |
| PDE/Receptor Ligands | Phosphodiesterase (PDE) enzymes, G-protein coupled receptors | To couple the bronchodilator effect of PDE inhibition with receptor agonism or antagonism for enhanced efficacy. |
Allosteric modulation represents a more nuanced approach to receptor pharmacology compared to traditional orthosteric agonism or antagonism. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand. This can lead to a change in the receptor's conformation, which in turn can enhance or diminish the effect of the orthosteric ligand.
In the context of bronchodilator receptors like the β2-adrenoceptor, positive allosteric modulators (PAMs) could potentially increase the affinity and/or efficacy of endogenous epinephrine (B1671497) or administered β2-agonists. This could lead to a more potent or sustained bronchodilator effect. The theoretical advantages of allosteric modulators include greater receptor subtype selectivity and a "ceiling" effect that may reduce the risk of overstimulation. Research in this area is still largely preclinical but holds significant promise for developing novel respiratory therapeutics.
Nanotechnology Applications in Bronchodilator Research Delivery
Nanotechnology offers revolutionary tools for the delivery of therapeutic agents, including bronchodilators, for research purposes. In vitro studies often require precise delivery of compounds to specific cell types within a complex co-culture or tissue model. Nanoparticle-based delivery systems can be engineered to target specific airway cells, such as bronchial smooth muscle cells or epithelial cells.
These nanocarriers, which can include liposomes, dendrimers, or polymeric nanoparticles, can encapsulate bronchodilator compounds, protecting them from degradation and controlling their release. For in vitro research, nanoparticles can be functionalized with ligands (e.g., antibodies or aptamers) that bind to cell-specific surface receptors, ensuring that the therapeutic payload is delivered predominantly to the cells of interest. This targeted approach is invaluable for dissecting cellular and molecular mechanisms of action without the confounding effects of off-target binding.
| Nanocarrier Type | Potential Application in Bronchodilator Research |
| Liposomes | Encapsulation and targeted delivery of hydrophilic or lipophilic bronchodilator compounds to specific airway cell cultures. |
| Polymeric Nanoparticles | Controlled release studies of novel bronchodilators in in vitro models of the airway epithelium. |
| Dendrimers | High-payload delivery of bronchodilators for mechanistic studies at the cellular level. |
Systems Pharmacology Modeling of Bronchodilator Action
Systems pharmacology combines experimental data with computational modeling to understand how drugs affect complex biological systems. This approach moves beyond the traditional "one drug, one target" paradigm to embrace the network of interactions that occur following drug administration.
When a bronchodilator activates a receptor like the β2-adrenoceptor, it triggers a cascade of intracellular signaling events. Network analysis allows researchers to map these complex signaling pathways and understand how they are interconnected. By integrating data from genomics, proteomics, and metabolomics, computational models can be constructed to simulate the cellular response to a bronchodilator. This can reveal previously unknown connections and feedback loops within the signaling network, providing insights into the mechanisms of action and potential reasons for variable drug responses among individuals.
Computational models are increasingly being used to predict the efficacy of new bronchodilator compounds before they are tested in animal models. These predictive models can integrate data on the compound's physicochemical properties, its affinity and efficacy at the target receptor, and its pharmacokinetic profile. By simulating the drug's interaction with a virtual physiological model of the respiratory system, researchers can estimate the likely bronchodilator response. This in silico approach has the potential to accelerate the drug development process by helping to prioritize the most promising lead compounds for further investigation and reducing the reliance on animal testing.
Omics Technologies in Bronchodilat Mechanism Elucidation
The advent of "omics" technologies, such as transcriptomics, metabolomics, and proteomics, has revolutionized the understanding of the molecular mechanisms underlying the action of therapeutic agents like this compound. mdpi.com These high-throughput methods provide a comprehensive, system-wide view of the molecular changes occurring within cells and tissues in response to a drug, moving beyond single-target interactions to a more holistic understanding of its biological impact. ersnet.orgkarger.com
In the context of respiratory diseases, integrating multi-omics datasets is crucial for deciphering the complex molecular pathways affected by conditions like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com This approach helps identify molecular signatures associated with disease subtypes, progression, and, importantly, the response to treatments such as this compound. researchgate.net By analyzing the large-scale datasets generated by omics platforms, researchers can identify novel biomarkers, understand the basis for variable patient responses, and uncover new therapeutic targets. mdpi.comersnet.org
Transcriptomics and Metabolomics in Response to this compound
Transcriptomics, the study of the complete set of RNA transcripts, and metabolomics, the study of all small-molecule metabolites, offer powerful insights into how this compound modulates cellular function. mdpi.comersnet.org When a cell is exposed to this compound, a cascade of signaling events is initiated, leading to changes in gene expression (the transcriptome) and subsequent alterations in metabolic activity (the metabolome).
Transcriptomic Studies: Research using techniques like RNA-sequencing on human airway smooth muscle (ASM) cells has identified hundreds of genes that are differentially expressed following exposure to bronchodilating agents. plos.orgnih.gov For instance, studies have shown that these agents can upregulate genes known to be involved in the relaxation of airway muscle and the suppression of pro-inflammatory pathways. nih.govoncotarget.com One key finding is the differential expression of genes related to cytokine signaling, cell proliferation, and extracellular matrix remodeling, which are crucial processes in the pathology of obstructive airway diseases. oncotarget.compnas.org In vitro studies on bronchial smooth muscle cells from asthmatic patients have revealed a distinct transcriptional signature compared to non-asthmatic controls, a signature that can be modified by bronchodilator treatment. oncotarget.com
Metabolomic Studies: Metabolomic profiling, often performed using liquid chromatography-mass spectrometry (LC-MS), complements transcriptomic data by revealing the functional endpoint of gene expression changes. researchgate.netmdpi.com Pharmaco-metabolomics studies have investigated how the metabolic state of an individual influences their response to bronchodilators. nih.govmdpi.com For example, research in children with asthma has linked specific metabolic profiles, particularly involving lipid and amino acid metabolism, with the degree of bronchodilator response (BDR). nih.govucl.ac.uk Studies comparing the serum metabolomes of individuals with asthma and COPD have identified distinct metabolic fingerprints, with metabolites like hypoxanthine (B114508) showing significantly different levels, suggesting different underlying metabolic pathways in these diseases that this compound may influence. besjournal.com
The integration of these two omics layers is particularly powerful. By correlating this compound-induced changes in gene expression with changes in metabolite levels, researchers can construct detailed molecular pathways. researchgate.netnih.gov For instance, an integrative analysis identified a link between the gene ORMDL3, lipid metabolism, and lung function, demonstrating how combining omics data can provide a more complete picture of a drug's mechanism of action. nih.gov
Table 1: Representative Transcriptomic and Metabolomic Findings in Response to Bronchodilator Agents
| Omics Type | Biological System | Key Findings | Associated Pathways | Citation |
| Transcriptomics | Human Airway Smooth Muscle Cells | Identification of 614 differentially expressed transcripts in asthmatic vs. control cells. | Cytokine signaling, cell proliferation, inflammation | oncotarget.com |
| Transcriptomics | Human Airway Smooth Muscle Cells | Identification of 316 differentially expressed genes after dexamethasone (B1670325) treatment. | Immune processes, metabolic processes, asthma-associated microRNA targets | plos.org |
| Metabolomics | Serum from Asthmatic Children | 39 metabolites showed a significant interaction with age in determining bronchodilator response. | Lipid metabolism (cholesterol esters), GABA metabolism | nih.govmdpi.com |
| Metabolomics | Plasma from COPD Patients | 56 metabolites showed significant differences between COPD and control groups. | Lipid metabolism (fatty acids, acylcarnitines), amino acid pathways | mdpi.com |
| Integrated Omics | Blood from Asthmatic Children | Correlated gene-metabolite modules linked FEV1/FVC ratio with ORMDL3 and dysregulated lipid metabolism. | Sphingolipid metabolism, immune processes | nih.govucl.ac.uk |
Single-Cell Sequencing Approaches to this compound Effects
While bulk omics analyses provide an average view of molecular changes across a tissue, single-cell RNA sequencing (scRNA-seq) offers unprecedented resolution by profiling the transcriptome of individual cells. frontiersin.org This technology is critical for dissecting the heterogeneous cellular responses to this compound within the complex environment of the lung, which contains numerous distinct cell types (e.g., ciliated cells, goblet cells, basal cells, and various immune cells). nih.goversnet.org
scRNA-seq studies have begun to map the specific cell types that are most responsive to agents that induce bronchodilation. For example, research has shown that the type 2 cytokine IL-13, a key driver of asthma pathology, induces a specific mucus-secreting state in multiple epithelial cell types, a process that therapeutic agents aim to counteract. frontiersin.org By applying scRNA-seq to lung tissue from asthmatic models, researchers can identify which cell populations—such as specific subsets of epithelial or smooth muscle cells—exhibit the most significant transcriptional changes after treatment with a this compound-like compound. nih.gov
These studies have revealed novel cell subtypes and cell states that emerge in disease. frontiersin.org For instance, a novel fibroblast subtype that mediates type I inflammation was discovered in the lungs of asthmatic monkeys. nih.gov Furthermore, scRNA-seq can elucidate the complex cell-to-cell communication networks that drive airway inflammation and remodeling. Analysis of these networks shows how this compound might disrupt pathological signaling between immune cells and structural cells like fibroblasts and smooth muscle cells. nih.gov This level of detail allows for a much more precise understanding of which cellular targets are most critical to the therapeutic effect of this compound.
Future Directions in this compound Chemical Biology Research
The field of chemical biology, which uses chemical tools to study and manipulate biological systems, is poised to drive the next wave of innovation in this compound research. academie-sciences.fr Future efforts will likely focus on developing more precise tools and identifying novel therapeutic targets to overcome the limitations of current therapies. ersnet.org
One major avenue is the development of novel chemical probes to visualize and quantify the engagement of this compound with its targets in real-time and within living systems. academie-sciences.fr This includes creating stimuli-responsive probes that, for example, release a fluorescent or volatile signal upon binding to their receptor or upon enzymatic activation in a specific cellular microenvironment. academie-sciences.fr This could provide invaluable information on drug distribution and target engagement in different lung compartments.
Another key direction is the identification of entirely new classes of bronchodilators. ersnet.org While current agents are effective, there is a need for new mechanisms of action. Research has identified at least nine potential new molecular targets for inducing bronchodilation, including bitter-taste receptor (TAS2R) agonists, Rho kinase inhibitors, and soluble guanylyl cyclase activators. ersnet.org Chemical biology approaches will be essential for designing and synthesizing novel small molecules that can modulate these targets with high potency and selectivity.
Furthermore, the integration of chemical biology with multi-omics and computational modeling will accelerate drug discovery. mdpi.comhku.hk By understanding the systems-level effects of existing and novel compounds, researchers can build predictive models of drug efficacy and potential side effects. The emerging paradigm of "induced-volatolomics," where chemical probes release volatile organic compounds (VOCs) upon activation by disease-related enzymes, could lead to non-invasive methods for monitoring disease activity and therapeutic response to new this compound-like compounds. academie-sciences.fr The continued application of these advanced research methods promises to refine our understanding of bronchodilation and pave the way for next-generation respiratory therapeutics. researchgate.netnih.gov
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
